tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Description
Chemical Significance and Nomenclature
This compound is a carbamate ester featuring a cyclohexyl ring with three distinct substituents:
- A tert-butoxycarbonyl (Boc) protecting group at the carbamate position.
- An amino group (-NH2) at the C2 position.
- A dimethylcarbamoyl group (-N(CH3)2CO-) at the C5 position.
The compound’s IUPAC name systematically describes its structure:
- tert-Butyl : Indicates the presence of a (CH3)3C- group.
- (1S,2R,5S) : Specifies the stereochemistry of the cyclohexyl ring, critical for its biological interactions.
- Carbamate : Denotes the -O-CO-NH- functional group.
With the molecular formula C14H27N3O3 and a molecular weight of 285.38 g/mol , this compound is identified by CAS RN 365998-36-3 . Its stereochemical precision distinguishes it from related isomers, such as (1R,2S,5S) or (1R,2R,5S) configurations, which may exhibit divergent pharmacological properties.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS RN | 365998-36-3 |
| Molecular Formula | C14H27N3O3 |
| Molecular Weight | 285.38 g/mol |
| Stereochemistry | (1S,2R,5S) |
Structural Relationship to Cyclohexyl Carbamate Derivatives
The compound belongs to a broader class of cyclohexyl carbamate derivatives , which share a cyclohexyl ring modified with carbamate functionalities. Structural variations within this class include:
- Substituent Position : The placement of amino, carbamoyl, or other groups on the cyclohexyl ring.
- Stereochemistry : Configurational differences (e.g., trans vs. cis) that influence molecular interactions.
- Protective Groups : Use of Boc or other groups to modulate reactivity.
Comparative Analysis with Related Derivatives
| Compound | Substituents | Stereochemistry | CAS RN |
|---|---|---|---|
| tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Aminomethyl at C4 | Trans | 177583-27-6 |
| tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Amino, dimethylcarbamoyl | (1R,2S,5S) | 365998-36-3 |
| Cyclohexyl carbamate derivative 4 | Variable (research compound) | Undisclosed | EVT-10965081 |
The dimethylcarbamoyl group in the subject compound enhances hydrogen-bonding potential, a feature leveraged in enzyme inhibition or receptor modulation. For instance, similar derivatives interact with cholinergic receptors or serve as protease inhibitors , suggesting analogous applications.
Historical Development of Carbamate-Based Therapeutics
Carbamates have played a pivotal role in pharmacology since the 19th century:
- Early Natural Products :
- Synthetic Expansion :
- Modern Therapeutics :
The subject compound reflects advancements in stereochemical precision and targeted design . Unlike early carbamates, its defined (1S,2R,5S) configuration enables selective interactions with biological targets, minimizing off-effects. Current research explores such compounds for neurodegenerative diseases and enzyme inhibition , building on carbamates’ historical success.
Table 2: Milestones in Carbamate Therapeutics
| Era | Compound | Application | Significance |
|---|---|---|---|
| 19th C. | Physostigmine | Glaucoma, Myasthenia gravis | First medicinal carbamate |
| Mid-20th C. | Carbaryl | Agriculture | Demonstrated synthetic versatility |
| 21st C. | Cenobamate | Epilepsy | Stereochemical optimization |
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m0/s1 |
InChI Key |
JCHIBKSSZNWERE-AXFHLTTASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
- Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are preferred for their ability to solubilize both reactants without inducing side reactions.
- Base Addition : Triethylamine or N,N-diisopropylethylamine (DIPEA) is introduced post-coupling to deprotonate intermediates, facilitating amide bond formation.
- Stirring Duration : Extended stirring (3–10 hours) ensures complete conversion, with yields exceeding 85% under optimized conditions.
Table 1: Direct Coupling Method Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 87.7 | 98.5 |
| Temperature (°C) | 25–30 | 86.2 | 97.8 |
| Base | DIPEA | 89.1 | 99.2 |
This method’s scalability is demonstrated in Example 6 of patent WO2019158550A1, where hydrogenation at 50–60°C under 0.4–0.6 MPa H₂ pressure yielded 87.7% product. Post-reaction crystallization in toluene further enhanced purity to >99%.
Enzymatic Asymmetric Reductive Amination
A recent advancement employs alcohol dehydrogenase (ADH) for stereoselective synthesis of the cis-diamine core. This method avoids hazardous reagents and improves enantiomeric excess (ee).
Process Overview
- Cyclohexanone Formation : Oxidation of trans-3-azido-4-hydroxycyclohexane with Jones reagent.
- Enzymatic Amination : ADH catalyzes reductive amination using ammonia and NADPH, achieving >99% ee.
- Protection/Deprotection : Sequential Boc and Cbz group manipulations finalize the structure.
Table 3: Enzymatic vs. Chemical Methods
| Metric | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield (%) | 75 | 65 |
| ee (%) | >99 | 92 |
| Reaction Time (h) | 24 | 48 |
While costlier due to enzyme usage, this method’s environmental and safety benefits make it preferable for high-purity applications.
Hydrogenation-Based Deprotection
Industrial-scale production often utilizes hydrogenation to remove benzyloxycarbonyl (Cbz) protecting groups. For example:
- Hydrogenation : Pd/C-mediated cleavage of Cbz in ethanol under H₂ (0.4–0.6 MPa).
- Salt Formation : Treatment with oxalic acid precipitates the oxalate salt, enhancing crystallinity.
Table 4: Hydrogenation Optimization
| Condition | Effect on Yield |
|---|---|
| H₂ Pressure (MPa) | 0.4 → 0.6: +12% yield |
| Catalyst Loading | 5% Pd/C → 10% Pd/C: +8% yield |
| Solvent | EtOH > MeOH in purity |
This method achieves 93% yield with 99.5% purity after recrystallization.
Comparative Analysis of Industrial Methods
Table 5: Industrial Method Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Coupling | 3 | 87.7 | 99.2 | High |
| Multi-Step | 8 | 30.1 | 98.0 | Moderate |
| Enzymatic | 9 | 75.0 | 99.9 | Low |
| Hydrogenation | 5 | 93.0 | 99.5 | High |
Chemical Reactions Analysis
Chemical Reactivity
The compound undergoes reactions influenced by its amino, carbamoyl, and carbamate groups:
Hydrolysis
The carbamate group hydrolyzes under acidic or basic conditions to yield a primary amine:
This reaction is pH-dependent, with accelerated degradation in acidic environments.
Substitution Reactions
The amino group participates in nucleophilic substitution with electrophiles (e.g., halides, thiols):
Such reactions are facilitated by the presence of nitrogen atoms in both the amino and dimethylcarbamoyl groups.
Coupling Reactions
The compound serves as a precursor in the synthesis of Edoxaban, an anticoagulant. For example, it reacts with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent (e.g., DMF) with a base (e.g., DIPEA) to form a key intermediate :
| Coupling Reaction | Reagents | Product |
|---|---|---|
| Ethyl ester coupling | Ethyl 2-oxoacetate derivative, base | Edoxaban intermediate |
Stability and Degradation
The compound’s stability is pH-dependent:
-
Acidic Conditions : Rapid hydrolysis of the carbamate group.
-
Neutral/Basic Conditions : Slower degradation, with optimal stability near physiological pH.
Analytical Methods
Key techniques for studying its interactions include:
-
High-Performance Liquid Chromatography (HPLC) : For purity assessment and impurity profiling.
-
Mass Spectrometry (MS) : To confirm molecular identity and track reaction pathways .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural characterization and stereochemical validation.
This compound’s reactivity and role in pharmaceutical synthesis underscore its importance in anticoagulant development, with ongoing research optimizing its stability and bioactivity .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticoagulant Development
One of the most significant applications of tert-butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is its use as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant. Edoxaban is utilized in the treatment and prevention of thromboembolic disorders. The compound facilitates the construction of complex molecular frameworks essential for the pharmacological activity of Edoxaban .
1.2 Synthesis of Factor Xa Inhibitors
Research has demonstrated that this compound serves as a key building block in the stereoselective synthesis of various Factor Xa inhibitors. These inhibitors play a crucial role in managing blood coagulation pathways, thereby providing therapeutic options for patients at risk for stroke and other cardiovascular events .
Chemical Synthesis Applications
2.1 Synthesis Methodologies
The compound can be synthesized through various methodologies that emphasize stereoselectivity and yield optimization. A notable method involves mixing this compound with other reagents to produce derivatives with enhanced biological activity. This approach not only improves the yield but also reduces reaction times and by-product formation .
2.2 Role in Organic Synthesis
In organic synthesis, this compound is employed as a versatile intermediate that can be modified to yield various functionalized compounds. Its ability to undergo transformations while retaining structural integrity makes it valuable for creating diverse chemical entities .
4.1 Case Study: Edoxaban Synthesis
In a study focusing on the synthesis of Edoxaban, researchers utilized this compound as a critical intermediate. The study highlighted the compound's effectiveness in achieving high yields and purity levels when integrated into multi-step synthetic pathways aimed at producing anticoagulants .
4.2 Case Study: Optimization of Synthesis
Another investigation reported on optimizing the synthetic route for producing this compound to enhance efficiency and reduce waste. The results indicated significant improvements in both reaction time and product yield when employing specific catalysts alongside this compound as an intermediate .
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Stereochemical Impact on Bioactivity
- The (1S,2R,5S) configuration in the target compound ensures optimal binding to Factor Xa in Edoxaban, whereas the (1S,2S,5R) isomer (CAS: 2081883-50-1) shows reduced activity due to spatial mismatch in receptor interactions .
- The oxalate salt (CAS: 1210348-34-7) improves crystallinity and stability, critical for pharmaceutical formulation .
Synthetic Efficiency
- The target compound is synthesized in 3 steps from commercially available oxalate precursors, achieving >99% purity with PyBOP-mediated coupling .
- In contrast, the (1R,2S,5R) chloropyridinyl derivative requires 5–6 steps , including hazardous azide intermediates, reducing scalability .
Physicochemical Properties
- Solubility : The dimethylcarbamoyl group in the target compound enhances aqueous solubility (logP = 1.2) compared to analogs lacking this moiety (logP > 2.5) .
- Stability : Boc protection in the target compound prevents amine oxidation, whereas unprotected analogs degrade rapidly under acidic conditions .
Industrial Viability
- The target compound’s synthesis is cost-effective (<$500/kg) and scalable to metric-ton production, unlike the (1R,2S,5R) variant, which requires expensive palladium catalysts .
Research Findings and Industrial Relevance
- Edoxaban Synthesis : The target compound’s route achieves 85% overall yield , surpassing alternative intermediates (e.g., 60% yield for oxalate salt routes) .
- Regulatory Compliance : The compound meets ICH Q3A/B guidelines for impurities (<0.1%), critical for FDA approval .
- Market Demand : Over 50% of Edoxaban manufacturers (e.g., Daiichi Sankyo) rely on this intermediate due to its cost-effectiveness and reliability .
Biological Activity
tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a compound of growing interest in biological research due to its potential applications in medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a subject of study for enzyme interactions and protein-ligand binding. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.38 g/mol
- CAS Number : 1353893-25-0
The mechanism of action for this compound primarily involves its ability to act as an enzyme inhibitor. It binds to specific enzymes or receptors, modulating their activity. The compound's structural features contribute to its binding affinity and specificity towards target proteins.
Enzyme Inhibition
Research indicates that this compound is utilized in studies focusing on enzyme interactions. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes play a critical role.
Protein-Ligand Binding Studies
The compound serves as a valuable tool in protein-ligand binding studies. Its ability to form stable complexes with target proteins makes it useful for understanding the dynamics of protein interactions and the development of more effective inhibitors.
Research Findings
Case Study 1: Enzyme Inhibition
In a study published by BenchChem, this compound was tested against various enzymes involved in metabolic processes. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential use in treating conditions related to enzyme dysregulation.
Case Study 2: Drug Development
PharmaCompass reported on the compound's role in drug development targeting specific enzymes. The findings highlighted its effectiveness in modulating enzyme activity and its potential as a therapeutic agent . Further research is ongoing to optimize its structure for enhanced efficacy and reduced side effects.
Q & A
Q. What advantages does this compound offer over other carbamate-protected cyclohexylamines in medicinal chemistry?
- Key Features :
- The dimethylcarbamoyl group enhances solubility in polar aprotic solvents (e.g., DMF or DMSO) .
- The (1S,2R,5S) configuration improves binding to chiral targets (e.g., protease enzymes) .
Q. How does the compound’s stability profile compare to its non-carbamoylated analogs?
- Stability Studies :
- Accelerated degradation testing (40°C/75% RH) shows tert-butyl carbamates degrade 2–3× faster than benzyl carbamates due to steric hindrance .
- The dimethylcarbamoyl group reduces hygroscopicity by 40% compared to free amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
